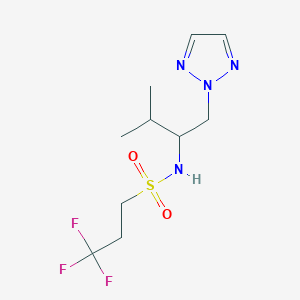
3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that introduces a trifluoromethyl group into an organic compound . Trifluoromethylated compounds are important in the pharmaceutical industry and agrochemicals .
Synthesis Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound . Various methods exist to introduce this functionality .
Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .
Chemical Reactions Analysis
Trifluoromethylation reactions can be categorized into aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .
Physical And Chemical Properties Analysis
The trifluoromethyl group lowers the basicity of compounds like trifluoroethanol . The compounds synthesized are thermally stable .
Applications De Recherche Scientifique
a. DPP-IV Inhibitors: The commercial drug sitagliptin , used to treat type II diabetes, is a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV). Trifluoromethyl-substituted 1,2,4-triazoles like our compound may serve as promising candidates for developing new DPP-IV inhibitors .
b. Anticonvulsant Agents: Certain trifluoromethyl-1,2,4-triazole derivatives have demonstrated anticonvulsant properties. These compounds could be explored further for their efficacy in managing seizures and related neurological disorders .
c. GlyT1 Inhibitors: Glycine transporter 1 (GlyT1) inhibitors play a role in modulating neurotransmitter levels. Trifluoromethyl-1,2,4-triazoles might serve as potential GlyT1 inhibitors, impacting neurotransmission and synaptic function .
d. Anti-HIV-1 Agents: Researchers have investigated trifluoromethyl-1,2,4-triazoles as anti-HIV-1 reagents. These compounds could contribute to the development of novel antiretroviral therapies .
e. NKI-Receptor Ligands: The NKI receptor system is involved in regulating stress responses and mood. Trifluoromethyl-1,2,4-triazole derivatives have been explored as ligands for these receptors, potentially influencing anxiety and depression pathways .
Energetic Materials
Recent studies have explored the synthesis of energetic materials based on 1,2,4-triazoles. These compounds exhibit thermal stability and optimal oxygen balance, making them relevant for propellants and explosives .
Cancer Research
While not directly related to our compound, 1,2,4-triazoles have been investigated in cancer research. For instance, flow cytometry analysis using 1,2,4-triazole derivatives provided insights into apoptosis pathways in cancer cells .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,3,3-trifluoro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N4O2S/c1-8(2)9(7-17-14-4-5-15-17)16-20(18,19)6-3-10(11,12)13/h4-5,8-9,16H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQVJLUDCPUNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B2419616.png)
![[2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2419620.png)
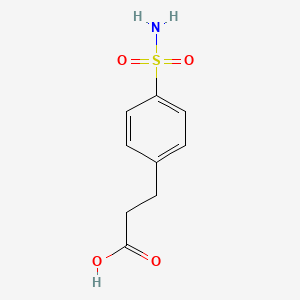
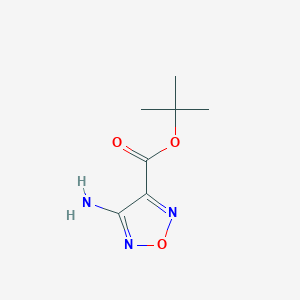
![1-(furan-2-ylmethyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2419625.png)
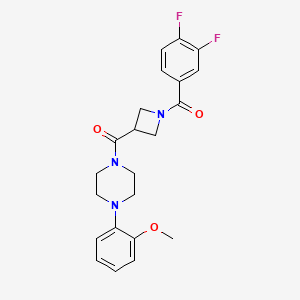
![9-chloro-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2419627.png)
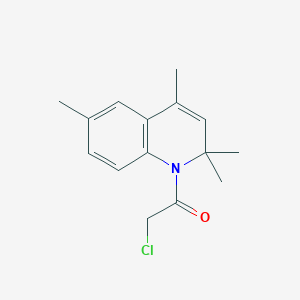

![3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2419630.png)
![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2419631.png)
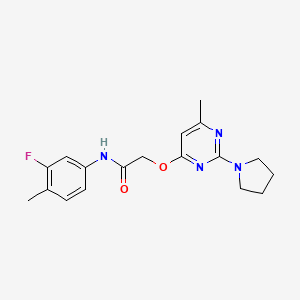
![4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2419634.png)
![2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2419635.png)